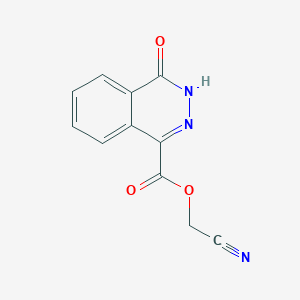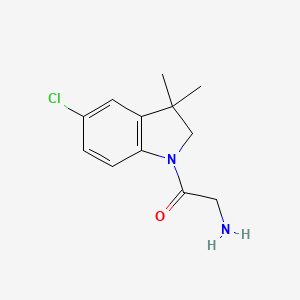
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM is a potent and selective antagonist of the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and seizure activity in the brain.
Mechanism of Action
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone acts as a competitive antagonist of the GABA-A receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor results in the influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces the excitability of the neuron. 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone binds to the same site on the GABA-A receptor as GABA, but it does not activate the receptor. Instead, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone blocks the binding of GABA to the receptor, which reduces the inhibitory effect of GABA on the neuron.
Biochemical and Physiological Effects:
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to induce anxiety-like behavior in animal models, which suggests that it may have anxiogenic effects in humans. 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has also been shown to induce convulsions and increase seizure activity in animal models, which suggests that it may have pro-convulsant effects in humans. In addition, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its effects on anxiety and seizure activity.
Advantages and Limitations for Lab Experiments
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone is a potent and selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the role of the GABA-A receptor in anxiety and seizure disorders. However, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has some limitations for lab experiments. For example, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has a short half-life in the body, which means that it must be administered frequently to maintain its effects. In addition, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone can induce convulsions and other adverse effects in animal models, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone. One area of interest is the development of new drugs that target the GABA-A receptor for the treatment of anxiety and seizure disorders. Another area of interest is the investigation of the role of the GABA-A receptor in other neurological disorders, such as schizophrenia and depression. Finally, there is a need for further research on the mechanisms of action of 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone and other GABA-A receptor antagonists, which may lead to the development of more effective and safer drugs for the treatment of neurological disorders.
Synthesis Methods
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 5-chloro-3,3-dimethylindole with ethyl oxalyl chloride, followed by the reaction with ammonia and sodium hydroxide. The final product is obtained through the reaction of the intermediate with ethylamine. The purity of 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone can be determined through various analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been extensively used in scientific research to study the role of the GABA-A receptor in anxiety and seizure disorders. 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to induce anxiety-like behavior in animal models, which can be reversed by the administration of anxiolytic drugs. 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has also been used to study the mechanisms of action of other drugs that modulate the activity of the GABA-A receptor. In addition, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been used to investigate the role of the GABA-A receptor in the development of epilepsy and to test the efficacy of new antiepileptic drugs.
properties
IUPAC Name |
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2)7-15(11(16)6-14)10-4-3-8(13)5-9(10)12/h3-5H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHZAJPQJCQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Cl)C(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
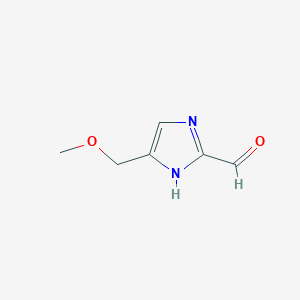
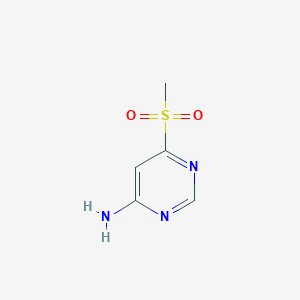
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
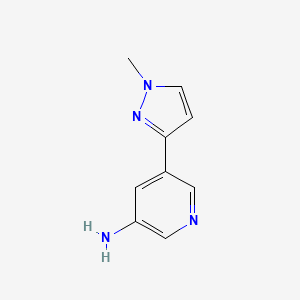
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
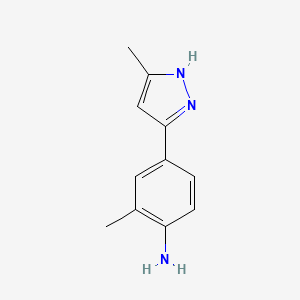
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
